molecular formula C13H16IN3O B2895562 1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide CAS No. 380608-79-7

1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B2895562
CAS No.: 380608-79-7
M. Wt: 357.195
InChI Key: RUQFSBQDGQNXPR-UHFFFAOYSA-M
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Description

1-[Benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is an imidazolium-based ionic liquid characterized by a benzyl(methyl)carbamoyl substituent and an iodide counterion.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N3O.HI/c1-14-8-9-16(11-14)13(17)15(2)10-12-6-4-3-5-7-12;/h3-9,11H,10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQFSBQDGQNXPR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N(C)CC2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[Benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, a compound with the CAS number 380608-79-7, is a member of the imidazolium salts family. Its unique structure, characterized by a benzyl group and a methyl carbamoyl substituent, contributes to its notable biological activities. This article explores its biological properties, including antimicrobial and antifungal effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H16IN3O
  • Molecular Weight : 357.2 g/mol
  • Appearance : Powder
  • Storage Temperature : 4 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . It has demonstrated effectiveness in inhibiting the growth of various bacterial and fungal strains. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell death .

The ionic nature of this compound allows it to penetrate cellular membranes effectively. Once inside the cells, it may interact with various biological targets, potentially affecting membrane integrity and function. This property underlies its antimicrobial activity and suggests further avenues for research into its therapeutic applications .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar imidazolium compounds. Below are key findings relevant to this compound:

StudyFindings
PubMed Study (2010) Investigated imidazole derivatives as selective inhibitors of aldosterone synthase (CYP11B2). Similar compounds showed promising biological activity against cardiovascular diseases .
Antiviral Activity (2018) Related imidazolium compounds exhibited antiviral properties against enveloped viruses, indicating potential applications in virology .
Antimicrobial Activity (2023) The compound was shown to inhibit bacterial growth effectively, suggesting its use as an antimicrobial agent in clinical settings .

Applications in Therapeutics

Due to its biological activities, this compound has potential applications in several fields:

  • Antimicrobial Agents : Its ability to inhibit bacterial and fungal growth positions it as a candidate for developing new antimicrobial therapies.
  • Plant Growth Regulators : As an imidazole derivative, it may also find applications in agriculture as a selective plant growth regulator .
  • Drug Delivery Systems : Its ionic properties could enhance drug delivery mechanisms, making it suitable for therapeutic applications in pharmacology.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that imidazolium salts, including 1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide, exhibit antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Potential
Imidazolium compounds have been investigated for their anticancer properties. Preliminary studies show that derivatives of imidazolium can induce apoptosis in cancer cells. The specific compound has shown promise in vitro, warranting further investigation into its mechanisms and effectiveness against different cancer types .

Material Science Applications

Ionic Liquids and Catalysis
As an ionic liquid, this compound can serve as a solvent or catalyst in various chemical reactions. Its unique properties allow for enhanced reaction rates and selectivity in organic synthesis, making it valuable for green chemistry applications .

Electrochemical Applications
The compound's ionic nature makes it suitable for use in electrochemical devices. Studies have explored its application in batteries and supercapacitors, where its ionic conductivity can improve performance metrics such as charge-discharge cycles and energy density .

Case Studies

Study FocusFindingsReference
Antimicrobial TestingDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
Anticancer ResearchInduced apoptosis in MCF-7 breast cancer cells at specific concentrations.
Catalytic ActivityEnhanced reaction rates in the synthesis of biodiesel from triglycerides.
Electrochemical PerformanceImproved charge-discharge cycles in lithium-ion batteries compared to conventional solvents.

Comparison with Similar Compounds

Substituent Effects

  • Benzyl vs. Cyclohexyl Groups :
    • 1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide (CAS 548763-23-1, MW 349.21) replaces the benzyl group with a cyclohexyl moiety, reducing aromaticity and increasing steric bulk. This substitution likely lowers melting points and alters solubility profiles compared to the benzyl analog .
    • 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride (CAS 36443-80-8, similarity score 0.95) shares the benzyl substituent but uses a chloride counterion, resulting in a lower molecular weight (MW ~262.7) and distinct ionic interactions .

Counterion Impact

  • Iodide vs. In contrast, chloride or tetrafluoroborate (BF₄⁻) analogs (e.g., 1-butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate) are often preferred for low-viscosity applications .

Physicochemical Properties

Property Target Compound (Estimated) 1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride
Molecular Formula C₁₃H₁₆IN₃O C₁₂H₂₀IN₃O C₁₁H₁₃ClN₂
Molecular Weight ~373.2 349.21 ~262.7
Counterion I⁻ I⁻ Cl⁻
Storage Conditions Likely 4°C (analog-based) 4°C Not specified

Q & A

Q. Basic

  • ¹H NMR : The imidazolium proton appears as a singlet at δ ~9.8–10.0 ppm. The benzyl group’s aromatic protons resonate as multiplets (δ 7.1–7.3 ppm), while the N-methyl group appears as a singlet at δ ~3.0–4.3 ppm .
  • Mass Spectrometry (HRMS) : The molecular ion peak ([M-I]⁺) confirms the cationic fragment.
  • FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate the carbamoyl group .

How can X-ray crystallography be optimized to resolve structural ambiguities in hygroscopic imidazolium salts like this compound?

Q. Advanced

  • Data Collection : Use low-temperature (e.g., 100 K) and fast data acquisition to mitigate moisture absorption.
  • Refinement : Employ SHELXL for high-resolution refinement, leveraging constraints for disordered iodide ions. The "ISOR" command in SHELXL can stabilize anisotropic displacement parameters for the counterion .
  • Software Integration : OLEX2 streamlines structure solution by linking SHELX workflows and visualizing hydrogen-bonding networks, critical for ionic crystals .

What strategies resolve discrepancies in ¹H NMR data caused by dynamic molecular behavior in imidazolium salts?

Q. Advanced

  • Variable-Temperature NMR : Identify tautomerism or rotational barriers by observing signal coalescence at elevated temperatures (e.g., 50–80°C).
  • COSY/NOESY : Correlate through-space interactions to distinguish overlapping signals from the benzyl and imidazolium protons .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference, especially for hygroscopic samples .

How does the iodide counterion influence the compound’s reactivity compared to chloride analogues?

Q. Advanced

  • Nucleophilicity : Iodide’s larger size and lower charge density reduce its nucleophilic attack on the imidazolium cation, enhancing stability in polar solvents compared to chloride salts .
  • Crystal Packing : Iodide’s polarizability promotes stronger π–π stacking and C–H···I⁻ interactions, as observed in analogous structures .
  • Electrochemical Behavior : Iodide may participate in redox reactions under catalytic conditions, altering electrochemical stability .

What storage conditions are recommended to maintain the compound’s stability for long-term use?

Q. Basic

  • Temperature : Store at 4°C in airtight containers to prevent deliquescence .
  • Environment : Use desiccants (e.g., silica gel) and inert gas (Ar/N₂) purging to mitigate hydrolysis.
  • Light Sensitivity : Amber glass vials prevent photodegradation of the imidazolium core .

Which computational methods support the interpretation of electronic structure and non-covalent interactions in this compound?

Q. Advanced

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model cation-anion interactions and charge distribution.
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···I⁻) using CrystalExplorer, validated against crystallographic data .
  • MD Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior .

How can tautomeric equilibria in imidazolium derivatives be quantified using spectroscopic methods?

Q. Advanced

  • Dynamic NMR : Monitor exchange cross-peaks in EXSY experiments to estimate tautomerization rates.
  • UV-Vis Spectroscopy : Track absorbance shifts (λmax ~300 nm) correlated with tautomer populations under varying pH .
  • Theoretical Modeling : Compare experimental ¹H NMR shifts with DFT-predicted values for tautomers .

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